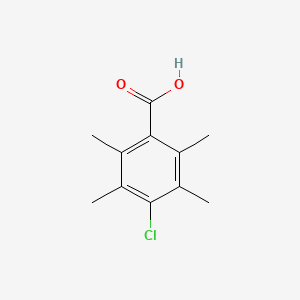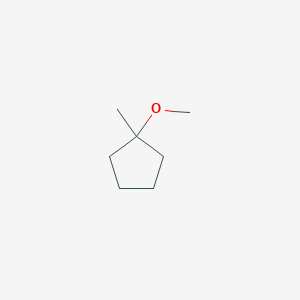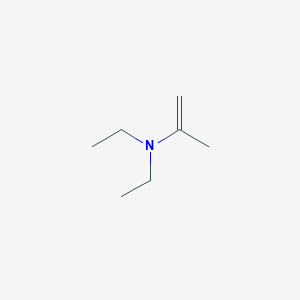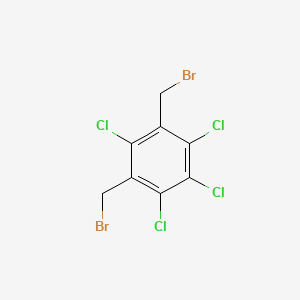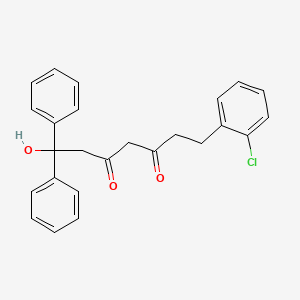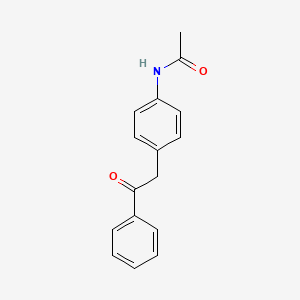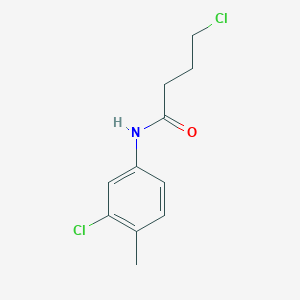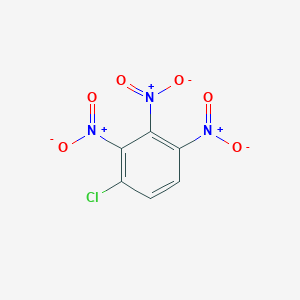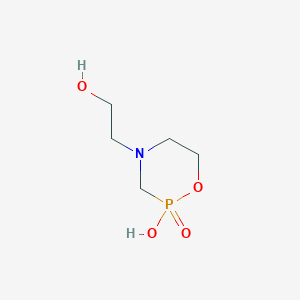![molecular formula C30H45N3O B14697497 N-{4-[(E)-Phenyldiazenyl]phenyl}octadecanamide CAS No. 24649-20-5](/img/structure/B14697497.png)
N-{4-[(E)-Phenyldiazenyl]phenyl}octadecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(E)-Phenyldiazenyl]phenyl}octadecanamide is an organic compound characterized by the presence of a phenyldiazenyl group attached to a phenyl ring, which is further connected to an octadecanamide chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(E)-Phenyldiazenyl]phenyl}octadecanamide typically involves the diazotization of aniline derivatives followed by coupling with an appropriate amide. The reaction conditions often require acidic or basic environments to facilitate the formation of the diazenyl linkage. Common reagents used in the synthesis include sodium nitrite, hydrochloric acid, and octadecanamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
N-{4-[(E)-Phenyldiazenyl]phenyl}octadecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like bromine or nitric acid can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
N-{4-[(E)-Phenyldiazenyl]phenyl}octadecanamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-{4-[(E)-Phenyldiazenyl]phenyl}octadecanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diazenyl group can participate in redox reactions, influencing cellular processes and pathways. The compound’s effects are mediated through its ability to modulate the activity of these targets, leading to various biological outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine: Contains a similar aromatic structure with different functional groups.
2-Acylamino ketones: Share structural similarities with variations in the amide linkage.
1,3-Oxazoles: Possess a heterocyclic ring structure with related functional groups.
Uniqueness
N-{4-[(E)-Phenyldiazenyl]phenyl}octadecanamide is unique due to its specific combination of a diazenyl group and a long-chain amide, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
24649-20-5 |
|---|---|
Molekularformel |
C30H45N3O |
Molekulargewicht |
463.7 g/mol |
IUPAC-Name |
N-(4-phenyldiazenylphenyl)octadecanamide |
InChI |
InChI=1S/C30H45N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-30(34)31-27-23-25-29(26-24-27)33-32-28-20-17-16-18-21-28/h16-18,20-21,23-26H,2-15,19,22H2,1H3,(H,31,34) |
InChI-Schlüssel |
KMTLYLGDSPJPNX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)N=NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


